SU-11752

Catalog No.
S548525
CAS No.
M.F
C26H27N3O5S
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU-11752

Product Name

SU-11752

IUPAC Name

3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15-

InChI Key

QUYIGDGKOSEELL-QNGOZBTKSA-N

SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

SU11752; SU11752; SU11752.

Canonical SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Isomeric SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Description

The exact mass of the compound 3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid is 493.16714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU-11752 is a small molecular compound recognized as a potent inhibitor of DNA-dependent protein kinase (DNA-PK). Its inhibitory activity is characterized by an IC50 value of 0.13 μM, indicating strong potency against this target. Additionally, SU-11752 also inhibits the phosphoinositide 3-kinase p110γ isoform, with an IC50 value of 1.1 μM. These properties make SU-11752 a valuable tool in cancer research and therapeutic development, particularly in the context of enhancing the efficacy of radiotherapy and chemotherapy by targeting DNA repair mechanisms .

The chemical reactivity of SU-11752 is primarily associated with its role as an inhibitor in biochemical pathways rather than traditional organic reactions. As a DNA-PK inhibitor, it disrupts the phosphorylation processes involved in DNA repair, which can lead to increased sensitivity of cancer cells to DNA-damaging agents. The compound's interactions may also involve complex formation with the target enzyme, leading to conformational changes that inhibit its activity .

SU-11752 exhibits significant biological activity through its inhibition of DNA-PK, which plays a crucial role in the non-homologous end joining pathway of DNA repair. This inhibition can sensitize various cancer cell lines to radiation and chemotherapeutic agents, making it a candidate for combination therapies in oncology. Studies have shown that compounds like SU-11752 can enhance the cytotoxic effects of treatments by impairing the cancer cells' ability to repair DNA damage efficiently .

The synthesis of SU-11752 involves several steps that typically include the construction of its thienopyrimidine core structure. While specific methods may vary, common approaches include:

  • Formation of Thienopyrimidine Ring: This involves cyclization reactions that form the central ring structure.
  • Functionalization: Subsequent steps introduce various functional groups that enhance its inhibitory properties.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Detailed synthetic routes are often proprietary or found in patent literature related to similar compounds .

SU-11752 has promising applications in:

  • Cancer Therapy: As a DNA-PK inhibitor, it is explored for use in combination with radiotherapy and chemotherapy to improve treatment outcomes.
  • Research Tool: It serves as a valuable tool in studies focused on understanding DNA repair mechanisms and cellular responses to DNA damage.

The compound's ability to sensitize cells to other treatments makes it a focal point in developing new therapeutic strategies against resistant tumors .

Research on SU-11752 has revealed its interactions with various cellular pathways beyond just inhibiting DNA-PK. Studies indicate that it may also affect signaling pathways related to cell survival and apoptosis. By inhibiting DNA repair, SU-11752 alters the cellular response to genotoxic stress, potentially leading to increased apoptosis in cancer cells exposed to radiation or chemotherapeutic agents .

Similar compounds that exhibit comparable biological activities include:

Compound NameTargetIC50 Value (μM)Unique Features
KU-57788DNA-PK0.05More potent than SU-11752; used in similar studies
AZD7648DNA-PK0.1Designed for enhanced selectivity and bioavailability
NU7441DNA-PK0.01Known for its broader kinase inhibition profile

Uniqueness of SU-11752

While all these compounds target DNA-PK, SU-11752 stands out due to its dual inhibitory action on both DNA-PK and phosphoinositide 3-kinase p110γ, providing a broader spectrum of action against tumor cells and enhancing its potential therapeutic applications .

SU-11752 functions as an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) [1] [2]. Inhibition kinetics studies and direct ATP binding assays demonstrated that SU-11752 competes directly with ATP for binding to the kinase active site [1] [2]. This competitive mechanism is fundamental to the compound's selectivity and therapeutic potential.

The ATP-competitive nature of SU-11752 was established through comprehensive biochemical analysis. When tested against DNA-PK, the compound showed an IC50 value of 130 nM, which is comparable to the potency of wortmannin, a well-established DNA-PK inhibitor [1] [2]. However, the critical advantage of SU-11752 lies in its enhanced selectivity profile. While wortmannin inhibits phosphatidylinositol-3-kinases at concentrations 100-fold lower than those required for DNA-PK inhibition, SU-11752 demonstrated a 500-fold selectivity for DNA-PK over phosphatidylinositol-3-kinase p110γ, requiring 1.1 μM for p110γ inhibition [1] [3] [4] [2].

ParameterSU-11752Wortmannin
DNA-PK IC50130 nM [1] [2]130 nM [1] [2]
PI3Kγ IC501.1 μM [3] [4]1.3 nM [1] [2]
Selectivity Ratio500-fold [1] [2]10-fold [1] [2]
MechanismATP-competitive [1] [2]ATP-competitive [1] [2]

The ATP-competitive mechanism involves specific interactions within the ATP-binding groove of DNA-PKcs. The compound competes with ATP for access to key binding residues, including Trp3805 and Met3929, which undergo conformational changes upon ligand binding [5]. The binding process involves the p-loop (containing Ser3731), catalytic loop (containing Asp3922 and His3924), and the activation loop region around Thr3950 [5] [6].

Kinase Domain Interactions

The kinase domain of DNA-PKcs spans amino acid residues 3565-4128 and represents the catalytic core of the enzyme [7] [5] [8]. SU-11752 interactions within this domain are mediated through specific structural elements that are critical for kinase function and regulation.

Key Structural Elements for SU-11752 Binding:

Domain/RegionAmino Acid RangeKey ResiduesFunction in Inhibitor Binding
ATP Binding Site3805, 3929Trp3805, Met3929 [5]Primary binding entrance
P-loop3731Ser3731 [5]ATP γ-phosphate coordination
Catalytic Loop3922Asp3922, His3924 [5]Catalytic mechanism disruption
Activation Loop~3950Thr3950 [6]Kinase regulation interference
PRD Domain4009-4039Regulatory helix [5]Substrate binding modulation

The N-lobe and C-lobe coordination is essential for SU-11752's inhibitory mechanism. Upon binding, the compound induces conformational changes that prevent the proper closure of the kinase domain, thereby blocking the formation of the catalytically active conformation [5] [8]. The helix-hairpin-helix (HhH) motif (residues 816-836) plays a crucial role in DNA-dependent activation, and SU-11752 binding disrupts the allosteric communication between this DNA-sensing region and the kinase active site [8] [9].

The FAT domain (residues 2802-3565) surrounds the kinase domain and provides structural stability [7] [10]. SU-11752's binding may influence the conformational flexibility of this domain, contributing to the overall inhibitory effect. The FATC domain at the C-terminus maintains structural integrity and may be indirectly affected by inhibitor binding [7] [10].

Structure-Activity Relationships

SU-11752 was identified through systematic screening of a three-substituted indolin-2-one library [2] [11]. The structure-activity relationship (SAR) analysis reveals critical molecular features required for DNA-PK inhibition and selectivity.

Core Structural Features:

The indolin-2-one core serves as the essential pharmacophore for DNA-PK binding [2] [12] [11]. This privileged structure provides the appropriate geometric and electronic properties for kinase interaction. The sulfonamide substitution at the 5-position of the indolin-2-one ring is critical for achieving selectivity over phosphatidylinositol-3-kinases [1] [2].

Structural FeatureContribution to ActivityEffect on Selectivity
Indolin-2-one coreEssential scaffold [2] [12] [11]Core pharmacophore
Sulfonamide groupCritical for DNA-PK selectivity [1] [2]500-fold selectivity enhancement
Pyrrole ring systemRequired for binding [2] [12]Maintains kinase interaction
Propanoic acid chainContributes to affinity [13] [14]Modulates overall binding
Diethyl substitutionsFine-tunes selectivity [13] [14]Optimizes binding orientation
Phenyl ringParticipates in binding [1] [2]Part of sulfonamide interaction

The chemical name of SU-11752 is 5-[[1,2-Dihydro-2-oxo-5-[(phenylamino)sulfonyl]-3H-indol-3-ylidene]methyl]-2,4-diethyl-1H-pyrrole-3-propanoic acid [13] [14]. The molecular formula C26H27N3O5S with a molecular weight of 493.57 Da reflects the complex architecture required for selective DNA-PK inhibition [1] [3] [13].

SAR Optimization Parameters:

The pyrrole ring system with diethyl substitutions at positions 2 and 4 provides optimal spatial orientation for kinase binding [2] [12]. The propanoic acid side chain at position 3 of the pyrrole ring contributes to binding affinity through potential hydrogen bonding or electrostatic interactions with kinase domain residues [13] [14].

The phenylsulfonamide group represents a critical selectivity determinant. This moiety distinguishes SU-11752 from less selective DNA-PK inhibitors and accounts for the 500-fold preference for DNA-PK over PI3Kγ [1] [2]. The electron-withdrawing nature of the sulfonamide group may influence the electronic properties of the indolin-2-one core, optimizing interactions with the ATP-binding pocket.

Binding Kinetics and Affinity

SU-11752 demonstrates nanomolar binding affinity for DNA-PK with well-characterized kinetic parameters. The binding kinetics reflect the compound's ATP-competitive mechanism and provide insights into its cellular efficacy.

Kinetic Parameters:

Assay TypeResult/ValueExperimental Conditions
Enzyme InhibitionIC50 = 130 nM [1] [2]In vitro kinase assay
ATP CompetitionCompetitive mechanism [1] [2]Direct ATP binding assay
Cellular DNA RepairInhibition at 12-50 μM [15]DNA double-strand break repair
Radiation Sensitization5-fold at 50 μM [1] [2]Cell survival assay

The binding affinity of 130 nM represents high-affinity interaction with the DNA-PK kinase domain [1] [2]. This affinity is achieved through multiple complementary interactions within the ATP-binding site, including hydrogen bonding, van der Waals interactions, and hydrophobic contacts [5].

Cellular Kinetic Profile:

In cellular assays, SU-11752 inhibits DNA double-strand break repair at concentrations of 12-50 μM [15]. The higher cellular concentrations required compared to the biochemical IC50 value reflect factors such as cellular permeability, protein binding, and intracellular ATP competition. Despite these cellular factors, SU-11752 maintains specificity, as cell cycle progression remains normal and ATM kinase activity is not inhibited at concentrations that block DNA repair [1] [2].

The compound's ability to produce 5-fold sensitization to ionizing radiation at 50 μM demonstrates its functional relevance in cellular DNA repair processes [1] [2]. This sensitization occurs specifically through DNA-PK inhibition rather than off-target effects, as evidenced by the maintained cell cycle progression and ATM kinase activity.

Binding Kinetics Mechanism:

The ATP-competitive binding follows a rapid equilibrium model where SU-11752 competes with cellular ATP (typically 1-10 mM) for binding to the kinase active site [1] [2]. The residence time on the kinase appears sufficient to maintain inhibition during the DNA repair process, as evidenced by the persistent radiation sensitization effect.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

493.16714214 g/mol

Monoisotopic Mass

493.16714214 g/mol

Heavy Atom Count

35

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1. Finlay, M. Raymond V.; Griffin, Roger J. Modulation of DNA repair by pharmacological inhibitors of the PIKK protein kinase family. Bioorganic & Medicinal Chemistry Letters (2012), 22(17), 5352-5359.
2. Ljungman, Mats. Targeting the DNA Damage Response in Cancer. Chemical Reviews (Washington, DC, United States) (2009), 109(7), 2929-2950.
3. Pastwa, Elzbieta; Malinowski, Mariusz Non-homologous DNA end joining in anticancer therapy. Current Cancer Drug Targets (2007), 7(3), 243-250

Explore Compound Types